N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the thiadiazole and xanthene moieties in its structure contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-9H-xanthene-9-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . .
Mode of Action
The BTZ motif, to which this compound belongs, has been studied for its potential as visible-light organophotocatalysts . The compound’s interaction with its targets involves electron donor–acceptor (D–A) systems . By varying the donor groups while keeping the BTZ acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
Compounds based on the btz group have been researched for photocatalytic applications .
Result of Action
The compound’s potential use as a visible-light organophotocatalyst suggests that it could play a role in enabling organic transformations .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and xanthene intermediates. The thiadiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and sulfur sources . The xanthene moiety is often prepared via condensation reactions involving resorcinol and phthalic anhydride . The final step involves coupling the thiadiazole and xanthene intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the xanthene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfone derivatives, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide include other thiadiazole and xanthene derivatives, such as:
- 1,3,4-thiadiazole derivatives
- Xanthene dyes (e.g., fluorescein, rhodamine)
- Benzothiadiazole derivatives
Uniqueness
What sets this compound apart is the combination of the thiadiazole and xanthene moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-25-18-10-4-5-11-19(18)26(31(25,28)29)15-14-24-23(27)22-16-8-2-6-12-20(16)30-21-13-7-3-9-17(21)22/h2-13,22H,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUDEWMNIHQRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.